molecular formula C8H14O B094716 1-Oxaspiro[3.5]nonane CAS No. 185-18-2

1-Oxaspiro[3.5]nonane

Cat. No. B094716
CAS RN: 185-18-2
M. Wt: 126.2 g/mol
InChI Key: LXIMXSJHBZZOKU-UHFFFAOYSA-N
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Description

1-Oxaspiro[3.5]nonane is a small organic molecule with the molecular formula C8H14O . It contains a total of 24 bonds, including 10 non-H bonds, 1 four-membered ring, 1 six-membered ring, 1 aliphatic ether, and 1 Oxetane .


Synthesis Analysis

The synthesis of spiro-heterocycles like 1-Oxaspiro[3.5]nonane has been achieved using free radical chemistry . A variety of heterospiro [m.n]alkane bicyclic structures (m = 3–5, n = 4–6) possessing one, two, or three heteroatoms (N, O, Si, S) have been collected . The intramolecular hydrogen atom transfer (HAT) processes promoted by C-, N-, and O-centered radicals have been shown to be extremely effective for the remote and selective functionalization of unactivated C(sp3)–H bonds .


Molecular Structure Analysis

The molecular structure of 1-Oxaspiro[3.5]nonane includes a total of 23 atoms. There are 14 Hydrogen atoms, 8 Carbon atoms, and 1 Oxygen atom . The molecule has a total of 24 bonds, including 10 non-H bonds, 1 four-membered ring, 1 six-membered ring, 1 aliphatic ether, and 1 Oxetane .


Chemical Reactions Analysis

The preparation of spiro-heterocycles fused with a pyranose or furanose carbohydrate skeleton has been achieved using free radical chemistry . C(sp3)–H bond functionalization by 1,5- or 1,6-hydrogen atom transfer (HAT) initiated by C(sp3)-, C(sp2)-, O-, or N-radicals and 5-exo-trig or 6-exo-trig cyclization reactions are the most useful strategies employed for the construction of the heterocyclic rings .

Scientific Research Applications

  • Synthesis of Bioactive Compounds : 1-Oxaspiro[3.5]nonane derivatives are important in synthesizing bioactive compounds. For instance, derivatives like 2-oxaspiro[3.5]nonane are utilized in creating anisatin models, which have potential pharmacological applications (Kato, Kitahara, & Yoshikoshi, 1985).

  • Formation of Functionalized Derivatives : These compounds are key in forming functionalized derivatives like γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives, which are structural units in several classes of bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

  • Synthesis of Spiroaminals : Spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and related structures, find use in the synthesis of natural or synthetic products with significant biological activities (Sinibaldi & Canet, 2008).

  • Spiro Ring Constructions : They are instrumental in spiro ring constructions, as demonstrated in the synthesis of a carbohydrate-derived 1-oxaspiro[4.4]nonane skeleton, which can be converted into spironucleosides, a class of nucleoside analogues (Maity, Achari, Drew, & Mandal, 2010).

  • Synthesis of Oxaspiro Skeletons : Oxaspiro skeletons like 1-oxaspiro[4.4]nonane are synthesized using reactions like the Nicholas reaction, which is fundamental in constructing complex organic molecules (Mukai, Yamashita, Sassa, & Hanaoka, 2002).

  • Structural and Stereochemical Studies : These compounds are also important in structural and stereochemical studies, as shown in the analysis of diastereoisomeric oxaspiro[4.4]nonane derivatives (Ortuño, Parella, Planas, & Ventura, 1996).

  • Potential in Medicinal Chemistry : Their relevance extends to medicinal chemistry. For example, oxaspiro[4.4]nonane beta-benzamido hydroxamic scaffolds have led to the discovery of potent inhibitors of TACE, a therapeutic target in various diseases (Ott et al., 2008).

  • Material Science Applications : In materials science, 1,4,6,9-tetraoxaspiro[4.4]nonane and its derivatives are studied for their polymerization properties, leading to the development of novel organosilicon polymers (Takata, Ariga, & Endo, 1992).

Safety And Hazards

While specific safety data for 1-Oxaspiro[3.5]nonane is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for 1-Oxaspiro[3.5]nonane could involve further exploration of its synthesis and potential applications. The current status of the preparation of spiro-heterocycles fused with a pyranose or furanose carbohydrate skeleton, using free radical chemistry, suggests potential for future research .

properties

IUPAC Name

1-oxaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-4-8(5-3-1)6-7-9-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIMXSJHBZZOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287846
Record name 1-Oxaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxaspiro[3.5]nonane

CAS RN

185-18-2
Record name 1-Oxaspiro[3.5]nonane
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52755
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Oxaspiro[3.5]nonane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Oxaspiro[3.5]nonane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FMJ8PG6D
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
SH Schroeter - Tetrahedron Letters, 1969 - Elsevier
Research and Development Center Schenectady, New York 12301 (Received in USA 16 December 1968; received in UK for publication 24 March 1969) The reaction of photoexcited …
Number of citations: 9 www.sciencedirect.com
EM Carreira, TC Fessard - Chemical reviews, 2014 - ACS Publications
Four-membered rings are witnessing significant prominence in medicinal chemistry discovery programs. For example, a search of the chemical databases shows exponential increase …
Number of citations: 500 pubs.acs.org
A Rosowsky, DS Tarbell - The Journal of Organic Chemistry, 1961 - ACS Publications
The starting materials for the above cyclizations, accessible in a straightforward manner, were subjected to the reactions shown in Charts I and II. The glycol III, previously shown to …
Number of citations: 25 pubs.acs.org
BIR NICOLAUS, L MARIANI, G GALLO… - The Journal of Organic …, 1961 - ACS Publications
Several 4-mono-and 4, 4-disubstituted 2-oxazolidinones have been prepared bythe action of nitrous acid on the sub-stituted ß-hydroxypropionic acid hydrazides, which were obtained …
Number of citations: 7 pubs.acs.org
SH Schroeter, CM Orlando Jr - The Journal of Organic Chemistry, 1969 - ACS Publications
Photocycloaddition of various ketones and aldehydes to vinyl ethers and ketene diethyl acetal Page 1 THE journal 0E Organic Chemistry Volume 34, Number 5 © Copyright 1969 …
Number of citations: 97 pubs.acs.org
CA Malapit, SM Chitale, MS Thakur… - The Journal of …, 2015 - ACS Publications
A novel Pt-catalyzed rearrangement of oxaspirohexanes to 3-methylenetetrahydrofurans is reported. Mechanistic studies by 13 C-labeling experiments confirm oxidative addition of Pt(II…
Number of citations: 20 pubs.acs.org
A Bachki, LR Falvello, F Foubelo, M Yus - Tetrahedron: Asymmetry, 1997 - Elsevier
The reductive opening of chiral oxetanes 1, ent-1, 4 and 7 with lithium powder and a catalytic amount of DTBB (5 mol%) in THF at 0C or −20C, followed by treatment with different …
Number of citations: 28 www.sciencedirect.com
CA Malapit - 2016 - opencommons.uconn.edu
Heterocycles are present in more than half of organic compounds. For organic chemists, they are valued as synthetic targets or scaffolds to construct valuable products. For the past two …
Number of citations: 3 opencommons.uconn.edu
E Vasilikogiannaki, A Louka, M Stratakis - Organometallics, 2016 - ACS Publications
Supported gold nanoparticles catalyze the unprecedented insertion of a silylborane into the C–O bond of oxetanes and unactivated epoxides, forming γ- or β-silyloxy boronates in good …
Number of citations: 21 pubs.acs.org
M Christlieb, JE Davies, J Eames, R Hooley… - Journal of the Chemical …, 2001 - pubs.rsc.org
A solution of 2-methyl-3-[1-(phenylsulfanyl)cyclohexyl]propane-1,3-diol 1 in toluene treated with triphenylphosphine, Ziram® 2 and DEAD, gave 3-methyl-2-[1-(phenylsulfanyl)cyclohexyl…
Number of citations: 32 pubs.rsc.org

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